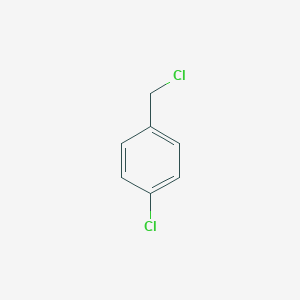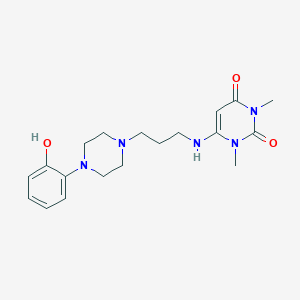
Bis-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-lactone is a complex organic compound with a unique structure that includes multiple rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis-lactone typically involves multiple steps, including the formation of the furan ring and the subsequent introduction of the ethano and dione groups. Common synthetic routes may involve the use of starting materials such as furan derivatives, followed by cyclization reactions under controlled conditions. Specific reagents and catalysts are often employed to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in scaling up the synthesis while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis-lactone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered chemical properties.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
Bis-lactone has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research into its potential therapeutic applications, such as its use in drug development, is ongoing.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Bis-lactone exerts its effects involves interactions with specific molecular targets and pathways These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used
Comparación Con Compuestos Similares
Similar Compounds
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dithione, dihydro-: This compound is similar in structure but contains sulfur atoms instead of oxygen atoms.
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione: This compound lacks the dihydro- modification.
Uniqueness
Bis-lactone is unique due to its specific structural features and the presence of multiple functional groups
Propiedades
Número CAS |
129679-49-8 |
|---|---|
Fórmula molecular |
C8H8O4 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
5,10-dioxatricyclo[5.3.0.04,8]decane-6,9-dione |
InChI |
InChI=1S/C8H8O4/c9-7-5-3-1-2-4(12-7)6(5)8(10)11-3/h3-6H,1-2H2 |
Clave InChI |
PEHLCCGXTLWMRW-UHFFFAOYSA-N |
SMILES |
C1CC2C3C(C1OC3=O)C(=O)O2 |
SMILES canónico |
C1CC2C3C(C1OC3=O)C(=O)O2 |
Sinónimos |
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Benzo[b]thiophene-5-sulfonyl chloride](/img/structure/B144125.png)


![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)
